1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-, hydrochloride
1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-, hydrochloride
(±)-Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors (Kis = 15, 735, and 3,970 nM for α1A-, β2-, and β1-adrenergic receptors, respectively). Through these receptors, (±)-epinephrine may induce either contraction or relaxation of vascular smooth muscle, depending on adrenoceptor subtype expression. Receptor-mediated actions of (±)-epinephrine are also relevant to blocking anaphylaxis, reversing cardiac arrest, and reducing bleeding in clinical trials.
Brand Name:
Vulcanchem
CAS No.:
329-63-5
VCID:
VC0163037
InChI:
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H
SMILES:
CNCC(C1=CC(=C(C=C1)O)O)O.Cl
Molecular Formula:
C9H14ClNO3
Molecular Weight:
219.66 g/mol
1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-, hydrochloride
CAS No.: 329-63-5
Reference Standards
VCID: VC0163037
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol
CAS No. | 329-63-5 |
---|---|
Product Name | 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-, hydrochloride |
Molecular Formula | C9H14ClNO3 |
Molecular Weight | 219.66 g/mol |
IUPAC Name | 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H |
Standard InChIKey | ATADHKWKHYVBTJ-UHFFFAOYSA-N |
SMILES | CNCC(C1=CC(=C(C=C1)O)O)O.Cl |
Canonical SMILES | C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] |
Description | (±)-Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors (Kis = 15, 735, and 3,970 nM for α1A-, β2-, and β1-adrenergic receptors, respectively). Through these receptors, (±)-epinephrine may induce either contraction or relaxation of vascular smooth muscle, depending on adrenoceptor subtype expression. Receptor-mediated actions of (±)-epinephrine are also relevant to blocking anaphylaxis, reversing cardiac arrest, and reducing bleeding in clinical trials. |
Synonyms | Adrenaline Hydrochloride, Racemic Mixture Adrenaline, Racemic Adrenaline, Racemic Mixture Epinephrine Hydrochloride, Racemic Mixture Epinephrine, Racemic Epinephrine, Racemic Mixture Micronefrin Micronephrine Racemic Adrenaline Racemic Epinephrine Racemic Mixture Adrenaline Racemic Mixture Epinephrine Racepinephrine Racepinephrine Hydrochloride Vaponefrin |
Reference | 1.Rothman, R.B.,Vu, N.,Partilla, J.S., et al. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. J. Pharmacol. Exp. Ther. 307( |
PubChem Compound | 5924 |
Last Modified | Dec 23 2021 |
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